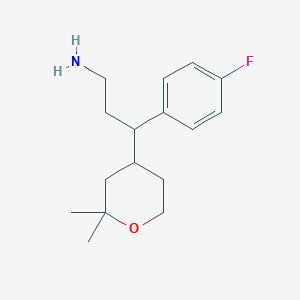

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine

Description

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine is a tertiary amine featuring a propylamine backbone substituted with a 4-fluorophenyl group and a 2,2-dimethyltetrahydro-pyran-4-yl moiety. This compound is identified by multiple synonyms, including 3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine and CAS-related identifiers such as Oprea1_256651 and SCHEMBL13546081 .

Properties

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FNO/c1-16(2)11-13(8-10-19-16)15(7-9-18)12-3-5-14(17)6-4-12/h3-6,13,15H,7-11,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSHSKALOHEBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CCN)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, 2,2-dimethyl-1,3-propanediol, and ammonia or an amine source.

Formation of Tetrahydropyran Ring: The first step involves the formation of the tetrahydropyran ring. This can be achieved through an acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol.

Introduction of Fluorophenyl Group: The 4-fluorobenzaldehyde is then reacted with the tetrahydropyran derivative in the presence of a base to form the corresponding alcohol.

Formation of Propylamine Chain: The final step involves the reductive amination of the intermediate alcohol with ammonia or an amine source to introduce the propylamine chain.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and reductive amination steps to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can be used to modify the fluorophenyl group or the amine group, potentially forming secondary or tertiary amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could be a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its efficacy in treating conditions such as depression, anxiety, or other neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine exerts its effects would depend on its specific application. In a biological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with aromatic binding sites, while the amine group could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Comparisons

Heterocyclic Modifications

- Dimethyltetrahydro-pyran vs. Simpler Cores: The target compound’s dimethylated pyran ring likely enhances rigidity and metabolic stability compared to non-cyclic analogs like 3-(4-fluoro-phenyl)-propylamine . Pyran rings are common in pharmaceuticals for their balanced lipophilicity and hydrogen-bonding capacity.

- Comparison with Pyridopyrazine Derivatives : The compound in replaces the pyran with a pyridopyrazine core, demonstrating how heterocycle choice influences biological activity (e.g., kinase inhibition) .

Substituent Effects

- 4-Fluorophenyl Group : Shared with the target compound and the pyridopyrazine derivative in , this group is frequently used to modulate electronic properties and enhance target binding .

- Trifluoromethylphenyl vs.

Functional Group Variations

- Propylamine vs. Isopropylamine : The isopropylamine in may improve selectivity for kinase targets due to steric effects, whereas the target’s primary amine could favor different interactions .

- Methylthio vs. Pyran: The sulfur-containing 3-(methylthio)propylamine () exhibits antioxidant activity, highlighting how non-aromatic substituents diversify functionality .

Biological Activity

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-3-(4-fluoro-phenyl)-propylamine, with the CAS number 363620-89-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H24FNO

- Molecular Weight : 265.37 g/mol

- Structural Features : The compound features a tetrahydropyran ring and a fluoro-substituted phenyl group, which may influence its biological interactions.

Biological Activity

The biological activity of this compound can be categorized based on various studies that have investigated its pharmacological effects.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects. The presence of the tetrahydropyran moiety is believed to play a role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : Research indicates that derivatives of tetrahydropyran compounds can provide neuroprotection against oxidative stress and neurodegeneration. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

- Anticancer Potential : Some studies have highlighted the anticancer properties of related compounds. The ability of these molecules to interact with cellular signaling pathways involved in cancer cell proliferation and apoptosis is an area of active research.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Tetrahydropyran Ring : Modifications on the tetrahydropyran ring can enhance binding affinity to target receptors.

- Fluorine Substitution : The presence of fluorine in the phenyl group may enhance lipophilicity and improve membrane permeability, potentially increasing bioavailability.

Study 1: Antidepressant-Like Effects

In a rodent model, the administration of similar tetrahydropyran derivatives showed significant reductions in depression-like behaviors when assessed using the forced swim test. These findings suggest a potential mechanism involving serotonin receptor modulation.

Study 2: Neuroprotection Against Oxidative Stress

A study evaluating the neuroprotective effects of related compounds demonstrated that they could reduce markers of oxidative stress in neuronal cell cultures. This was attributed to their ability to scavenge free radicals and modulate antioxidant enzyme activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24FNO |

| Molecular Weight | 265.37 g/mol |

| CAS Number | 363620-89-7 |

| Biological Activities | Antidepressant, Neuroprotective, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.